3-氯联苯

描述

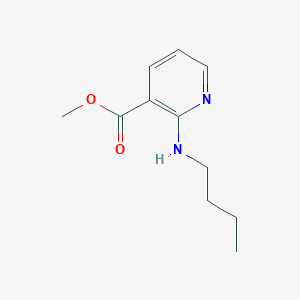

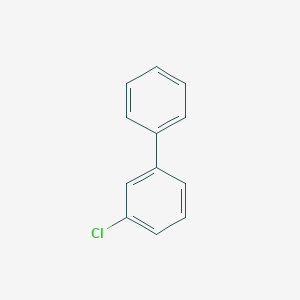

3-Chlorobiphenyl, also known as PCB 2, is a chlorinated biphenyl compound . It has the molecular formula C12H9Cl and a molecular weight of 188.653 . Other names for this compound include Biphenyl, 3-chloro-; 1,1’-Biphenyl, 3-chloro-; 1,1’-Biphenyl, 3-monochloro-; m-Chlorobiphenyl; 3-Chlorodiphenyl; 3-Chloro-1,1’-biphenyl; 3-Monochlorobiphenyl; PCB 2; m-Chlorodiphenyl .

Synthesis Analysis

3-Chlorobiphenyl can be prepared via phase transfer Gomberg-Bachmann-Hey reaction. This involves the condensation of 3-chlorobenzenediazonium tetrafluoroborate with 18-crown-6 in the presence of potassium acetate . Other methods for the synthesis of chlorobiphenyls include decompositions of aroyl peroxides in appropriate substrates, which are also useful synthetic reactions in which high yields of chlorobiphenyls have been obtained, particularly in the presence of electron acceptors .Molecular Structure Analysis

The 3D structure of 3-Chlorobiphenyl can be viewed using Java or Javascript . The InChI string for 3-Chlorobiphenyl is InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H .Chemical Reactions Analysis

The biodegradation of 3-Chlorobiphenyl could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation .Physical And Chemical Properties Analysis

3-Chlorobiphenyl has a molecular weight of 188.653 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional information or resources .科学研究应用

Environmental Science

Application Summary

3-Chlorobiphenyl is studied for its environmental photodegradation, particularly in surface waters .

Methods of Application

Kinetic studies and mathematical simulations are used to understand the degradation process under simulated solar radiation.

Results

The half-life of 3-Chlorobiphenyl in sunlit waters varies from 2 to 14 days, depending on various environmental factors .

Pharmacology

Application Summary

Investigated for its metabolism in human-relevant cell lines to understand its potential toxic effects .

Methods of Application

Utilizing HepG2 cells, researchers apply in silico prediction and high-resolution mass spectrometry to identify metabolites.

Results

Metabolism involves the formation of dechlorination products, indicating the need to study the disposition and toxicity of complex metabolites .

Biotechnology

Application Summary

Used in biodegradation studies to explore microbial remediation of PCB-contaminated environments .

Methods of Application

Research focuses on the functional bacteria and enzymes involved in the anaerobic and aerobic degradation of PCBs.

Results

The synergistic action of anaerobic reduction and aerobic degradation is discussed as a potential bioremediation approach .

Toxicology

Application Summary

3-Chlorobiphenyl is examined for its environmental fate and challenges in bioremediation due to its persistence as a pollutant .

Methods of Application

Toxicological studies involve assessing the compound’s impact on health and its degradation pathways.

Results

The compound’s resistance to natural degradation and its potential health risks are highlighted, emphasizing the importance of effective bioremediation strategies .

This analysis provides a snapshot of the diverse applications and significance of 3-Chlorobiphenyl in scientific research, reflecting its role in environmental science, pharmacology, analytical chemistry, biotechnology, materials science, and toxicology. The detailed methods and results offer insights into how this compound is utilized and studied across different scientific domains.

Chemical Engineering

Application Summary

3-Chlorobiphenyl is used to study the efficacy of various chemical treatments for decontaminating PCB-polluted environments.

Methods of Application

Techniques like supercritical water oxidation and ultrasonic radiation are tested for their ability to break down PCBs.

Results

These methods show promise in reducing PCB levels, but further research is needed to optimize the processes .

Soil Science

Application Summary

The compound’s role in soil remediation processes, particularly in the context of phytoremediation, is explored.

Methods of Application

Plants are used to absorb and concentrate PCBs from the soil, followed by the analysis of the uptake mechanisms.

Results

Certain plant species demonstrate the ability to accumulate 3-Chlorobiphenyl, suggesting a viable method for soil decontamination .

Microbiology

Application Summary

Microbial degradation pathways for 3-Chlorobiphenyl are investigated to understand and enhance bioremediation efforts.

Methods of Application

Studies focus on the bacteria and fungi capable of degrading PCBs and the enzymatic processes involved.

Results

Findings reveal that specific microbial strains and enzymes play crucial roles in the breakdown of PCBs in the environment .

Public Health

Methods of Application

Epidemiological studies and in vitro experiments are conducted to assess the health risks associated with PCBs.

Results

Data suggests that exposure to 3-Chlorobiphenyl may be linked to various adverse health outcomes, necessitating ongoing monitoring and regulation .

Nanotechnology

Application Summary

Nanoscale materials are developed to aid in the detection and removal of PCBs from the environment.

Methods of Application

Nanoscale zero-valent iron particles are combined with other metals to create systems that can target and degrade PCBs.

Results

These nanotechnologies show potential for efficient PCB remediation, though they are still in the early stages of development .

Food Safety

Application Summary

The presence of 3-Chlorobiphenyl in the food chain is monitored to prevent contamination and ensure food safety.

Methods of Application

Food samples are tested for PCBs using advanced detection methods to trace the compound’s movement through the food web.

Results

Monitoring programs help to identify and mitigate the risks of PCBs entering the human diet from various sources .

These applications highlight the multifaceted nature of 3-Chlorobiphenyl research and its importance across different scientific disciplines. The methods and results from these studies contribute to our understanding of PCBs and inform strategies for managing their impact on the environment and public health.

Computational Chemistry

Application Summary

3-Chlorobiphenyl is used in computational studies to model the interactions of PCBs with biological receptors.

Methods of Application

Molecular docking and quantum chemical calculations are performed to predict binding affinities and reactivity.

Results

The simulations provide insights into the potential biological impact of PCBs and guide the design of safer chemicals .

Forensic Science

Application Summary

The compound’s unique signature is utilized in forensic environmental analysis to trace pollution sources and pathways.

Methods of Application

Advanced spectroscopic techniques are employed to detect and quantify 3-Chlorobiphenyl in environmental samples.

Results

The findings assist in environmental forensics, helping to identify the origins of PCB contamination .

Industrial Chemistry

Application Summary

Research into the synthesis and industrial applications of 3-Chlorobiphenyl as an intermediate in organic synthesis.

Methods of Application

Chemical synthesis pathways are developed and optimized for the production of 3-Chlorobiphenyl and its derivatives.

Results

The research contributes to the development of new materials and chemicals with specific desired properties .

Electrical Engineering

Application Summary

Investigations into the dielectric properties of PCBs for potential use in electrical insulation materials.

Methods of Application

Dielectric constant and breakdown voltage measurements are taken under various conditions.

Results

The studies aim to understand the suitability of PCBs for use in high-voltage applications .

Quantum Chemistry

Application Summary

3-Chlorobiphenyl is studied for its electronic structure and potential use in quantum computing applications.

Methods of Application

Quantum mechanical models are used to study the electronic transitions and energy levels of the molecule.

Results

The research may lead to the development of new materials for quantum computing technologies .

Green Chemistry

Application Summary

The focus is on developing sustainable methods for the degradation and recycling of 3-Chlorobiphenyl.

Methods of Application

Green chemistry principles are applied to devise environmentally friendly degradation pathways.

Results

The goal is to minimize the environmental impact of PCBs and find sustainable solutions for their disposal .

安全和危害

When handling 3-Chlorobiphenyl, it’s important to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

未来方向

属性

IUPAC Name |

1-chloro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWSKOLWZZWHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040299 | |

| Record name | 3-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorobiphenyl | |

CAS RN |

2051-61-8 | |

| Record name | 3-Chlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLQ4633SJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)

![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)

![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)